5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives, followed by carboxylation. For example, the chlorination and iodination can be achieved using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked products .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a pyrazolo ring instead of a pyrrolo ring.
7-Azaindole: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific halogenation pattern and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-4-1-3-5(10)2-11-7(3)12-6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXUEUBWDIJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NC(=C1Cl)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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